2,4-Dinitro-N,N-di(propan-2-yl)aniline
Description
The compound features two nitro (-NO₂) groups at the 2- and 4-positions of the benzene ring and two isopropyl (-CH(CH₃)₂) groups attached to the nitrogen atom. Nitro groups are strong electron-withdrawing substituents, significantly influencing the compound’s electronic structure, reactivity, and physical properties. This compound is structurally analogous to agrochemicals like trifluralin (a herbicide), where nitro groups enhance biological activity and photostability .
Properties
CAS No. |
67263-22-3 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2,4-dinitro-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)13(9(3)4)11-6-5-10(14(16)17)7-12(11)15(18)19/h5-9H,1-4H3 |
InChI Key |
LYZHOUQYQKANDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of 2,4-Dinitro-N,N-di(propan-2-yl)aniline follows a similar nitration process but on a larger scale. The process involves the use of industrial reactors with precise temperature control and continuous monitoring to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Major Products Formed
Reduction: 2,4-Diamino-N,N-di(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,4-Dinitro-N,N-di(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the polymerization of tubulin, a protein essential for cell division in plants. This inhibition disrupts the formation of microtubules, leading to the death of the plant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-Dinitro-N,N-di(propan-2-yl)aniline with key analogs, focusing on substituent effects, spectral behavior, and synthetic accessibility.
Substituent Effects on Electronic Properties
Key Insight : Nitro groups drastically reduce electron density on the aromatic ring, making the compound less reactive toward electrophilic substitution compared to alkyl- or halogen-substituted analogs .
Spectral and Analytical Challenges
- NMR Spectroscopy: 4-Methyl-N,N-di(prop-2-yn-1-yl)aniline (): Large 1JCH coupling constants (125–248 Hz) and pseudo-quaternary carbons complicate signal interpretation in DEPTQ experiments . 2,4-Dinitro-N,N-di(propan-2-yl)aniline: Expected downfield shifts for aromatic protons (δ 8.5–9.5 ppm) due to nitro groups.
- Mass Spectrometry: Nitrosoaniline derivatives (): Exhibit characteristic [M+H]+ peaks with HRMS confirming purity (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline, C₁₃H₁₁Cl₂N₂O₂: calc. 321.0195, exp. 321.0192) . 2,4-Dinitro-N,N-di(propan-2-yl)aniline: Predicted molecular ion [M]+ at m/z ~268 (C₁₂H₁₆N₃O₄), with fragmentation peaks at m/z 177 (loss of two NO₂ groups).
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